

Characterization of Allyl Acetate by ^1H NMR Spectroscopy: A Comparison with Vinyl Acetate

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Compound of Interest

Compound Name: *Allyl acetate*

Cat. No.: *B165787*

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For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the proton (^1H) NMR spectrum of **allyl acetate**, presenting a direct comparison with the structurally related vinyl acetate. The information herein, supported by experimental data and protocols, serves as a practical reference for the characterization of these and similar vinyl-containing esters.

Comparative ^1H NMR Data: Allyl Acetate vs. Vinyl Acetate

The ^1H NMR spectra of **allyl acetate** and vinyl acetate, both recorded in deuterated chloroform (CDCl_3), exhibit distinct features that allow for their unambiguous differentiation. The key parameters—chemical shift (δ), multiplicity, coupling constants (J), and integration—are summarized in the table below.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Allyl Acetate	H-a (CH ₃)	2.08	singlet (s)	N/A	3H
	H-b (-CH ₂ -)	4.57	doublet (d)	5.7	2H
	H-c (=CH ₂) cis	5.23	doublet (d)	10.4	1H
	H-d (=CH ₂) trans	5.32	doublet (d)	17.2	1H
	H-e (=CH-)	5.90	ddt	17.2, 10.4, 5.7	1H
Vinyl Acetate	H-a' (CH ₃)	2.13	singlet (s)	N/A	3H
	H-b' (=CH ₂) cis	4.56	doublet of doublets (dd)	6.3, -1.6	1H
	H-c' (=CH ₂) trans	4.88	doublet of doublets (dd)	14.1, -1.6	1H
	H-d' (=CH-)	7.28	doublet of doublets (dd)	14.1, 6.3	1H

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the experimental conditions.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-25 mg of the liquid analyte (**allyl acetate** or vinyl acetate) into a clean, dry vial.

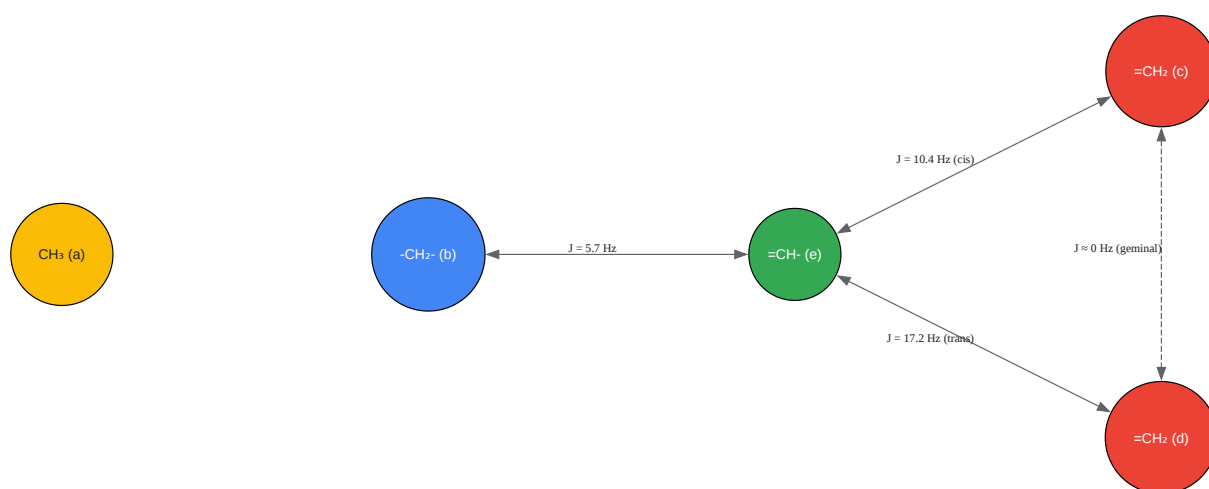
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
- Capping: Securely cap the NMR tube.

^1H NMR Spectrum Acquisition

- Instrumentation: The data presented were acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).
- Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
- Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the CDCl_3 . The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
- Acquisition Parameters: Standard acquisition parameters are typically employed. This includes a 90° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a high signal-to-noise ratio, 8 to 16 scans are generally sufficient.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual CHCl_3 signal at 7.26 ppm.

Visualization of Spin-Spin Coupling in Allyl Acetate

The complex splitting pattern observed for the vinyl protons of **allyl acetate** is a result of spin-spin coupling. The following diagram, generated using Graphviz, illustrates these coupling interactions.



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Spin-spin coupling network in **allyl acetate**.

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